molecular formula C16H15NO4 B5733474 methyl [3-(benzoylamino)phenoxy]acetate

methyl [3-(benzoylamino)phenoxy]acetate

Cat. No.: B5733474
M. Wt: 285.29 g/mol
InChI Key: OHCANPBPZHFOFW-UHFFFAOYSA-N
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Description

Methyl [3-(benzoylamino)phenoxy]acetate is an organic compound that belongs to the class of phenoxy acetamides This compound is characterized by the presence of a benzoylamino group attached to a phenoxy ring, which is further connected to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [3-(benzoylamino)phenoxy]acetate typically involves the reaction of 3-aminophenol with benzoyl chloride to form 3-(benzoylamino)phenol. This intermediate is then reacted with methyl chloroacetate in the presence of a base such as sodium hydroxide to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Organic solvents like dichloromethane or ethanol

    Catalyst/Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl [3-(benzoylamino)phenoxy]acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Sodium hydroxide in aqueous or alcoholic medium

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl [3-(benzoylamino)phenoxy]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl [3-(benzoylamino)phenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds with active sites, while the phenoxy and acetate moieties can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenoxy acetic acid
  • Benzoylamino phenol
  • Methyl phenoxy acetate

Uniqueness

Methyl [3-(benzoylamino)phenoxy]acetate is unique due to the presence of both benzoylamino and phenoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-(3-benzamidophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-20-15(18)11-21-14-9-5-8-13(10-14)17-16(19)12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCANPBPZHFOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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